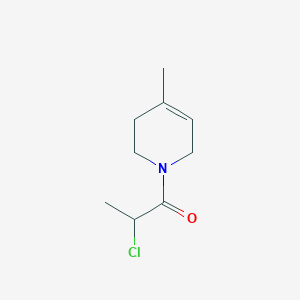
2-Chloro-1-(4-methyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 1-(2-chloro-1-oxopropyl)-1,2,3,6-tetrahydro-4-methyl- (9CI): is a chemical compound with the molecular formula C8H12ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a chloro-oxopropyl group attached to the pyridine ring, making it a valuable intermediate in various chemical reactions and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 1-(2-chloro-1-oxopropyl)-1,2,3,6-tetrahydro-4-methyl- (9CI) typically involves the reaction of pyridine derivatives with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: Pyridine, 1-(2-chloro-1-oxopropyl)-1,2,3,6-tetrahydro-4-methyl- (9CI) undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines (e.g., methylamine), alcohols (e.g., methanol), or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide).
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Substituted pyridine derivatives with various functional groups.
Reduction Reactions: Hydroxylated pyridine derivatives.
Oxidation Reactions: Oxidized pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Pyridine, 1-(2-chloro-1-oxopropyl)-1,2,3,6-tetrahydro-4-methyl- (9CI) is used as an intermediate in the synthesis of various organic compounds. It is valuable in the development of new materials, catalysts, and ligands for chemical reactions .
Biology: In biological research, this compound is used to study the effects of pyridine derivatives on biological systems. It serves as a model compound to investigate the interactions of pyridine-based molecules with enzymes, receptors, and other biomolecules .
Medicine: Its derivatives are explored for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .
Industry: In the industrial sector, Pyridine, 1-(2-chloro-1-oxopropyl)-1,2,3,6-tetrahydro-4-methyl- (9CI) is used in the production of agrochemicals, dyes, and other specialty chemicals. It is also employed in the synthesis of polymers and resins .
Mecanismo De Acción
The mechanism of action of Pyridine, 1-(2-chloro-1-oxopropyl)-1,2,3,6-tetrahydro-4-methyl- (9CI) involves its interaction with specific molecular targets. The chloro-oxopropyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparación Con Compuestos Similares
Pyridine, 1-(2-chloro-1-oxopropyl)-1,2,3,6-tetrahydro-4,5-dimethyl- (9CI): This compound has an additional methyl group on the pyridine ring, which can affect its reactivity and properties.
Pyrrolidine, 1-(2-chloro-1-oxopropyl)- (9CI): This compound has a pyrrolidine ring instead of a pyridine ring, leading to different chemical and biological properties.
Uniqueness: Pyridine, 1-(2-chloro-1-oxopropyl)-1,2,3,6-tetrahydro-4-methyl- (9CI) is unique due to its specific substitution pattern on the pyridine ring. The presence of the chloro-oxopropyl group imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses .
Propiedades
Número CAS |
54152-09-9 |
|---|---|
Fórmula molecular |
C9H14ClNO |
Peso molecular |
187.66 g/mol |
Nombre IUPAC |
2-chloro-1-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)propan-1-one |
InChI |
InChI=1S/C9H14ClNO/c1-7-3-5-11(6-4-7)9(12)8(2)10/h3,8H,4-6H2,1-2H3 |
Clave InChI |
DPAUZDMKVYXFLY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCN(CC1)C(=O)C(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


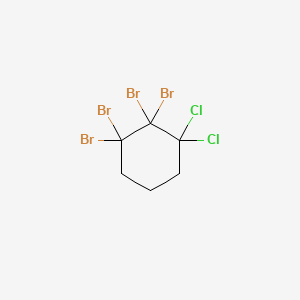
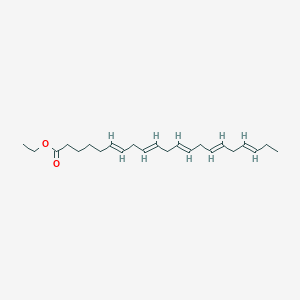
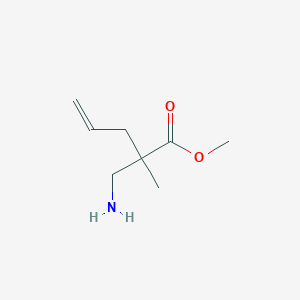

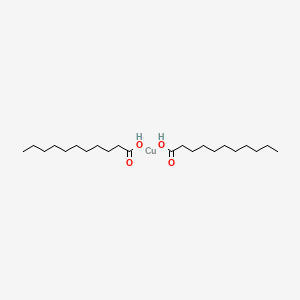
![2,3-dimethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine](/img/structure/B13816676.png)
![(1R,5R,6R,7R)-3-azatricyclo[3.3.1.03,7]nonan-6-amine](/img/structure/B13816681.png)
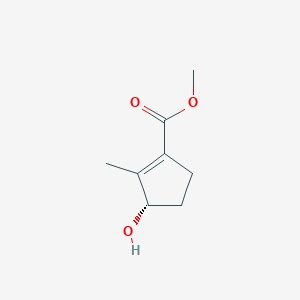
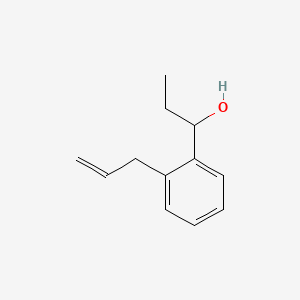
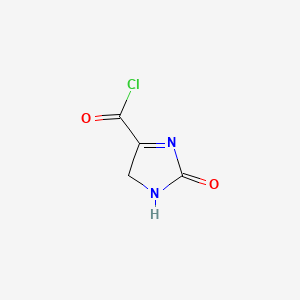

![10-Butyl-10-chloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B13816708.png)
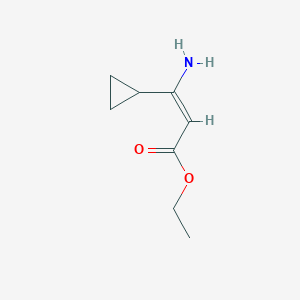
![Ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13816718.png)
